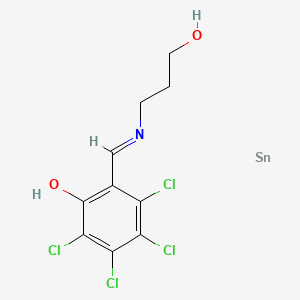
CID 136265970
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 136265970” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 136265970 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to isolate the desired compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
CID 136265970 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 136265970 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 136265970 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify its targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 136265970 can be identified using structural similarity searches in databases like PubChem. These compounds may share common functional groups or structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and applications will continue to uncover its full potential.
Propiedades
Número CAS |
61163-49-3 |
|---|---|
Fórmula molecular |
C10H9Cl4NO2Sn |
Peso molecular |
435.7 g/mol |
InChI |
InChI=1S/C10H9Cl4NO2.Sn/c11-6-5(4-15-2-1-3-16)10(17)9(14)8(13)7(6)12;/h4,16-17H,1-3H2; |
Clave InChI |
OPKJHDQBWYFBGC-UHFFFAOYSA-N |
SMILES canónico |
C(CN=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)CO.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


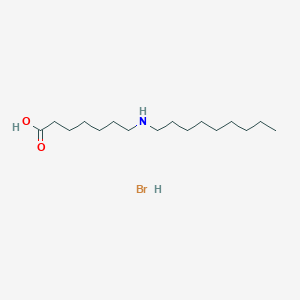
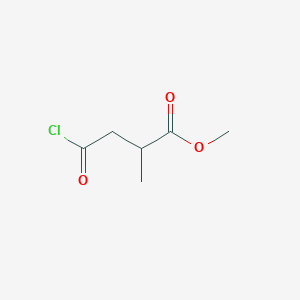
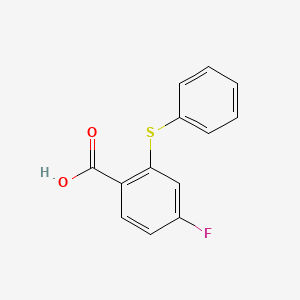
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
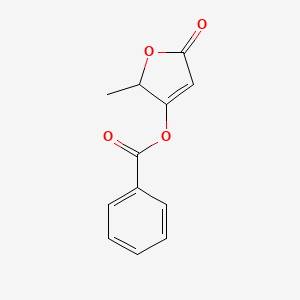
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)

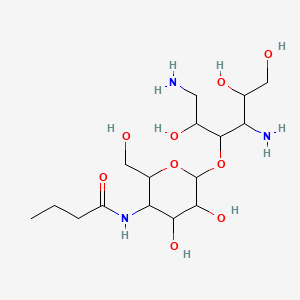
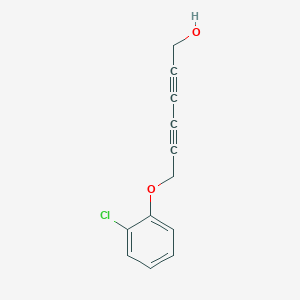
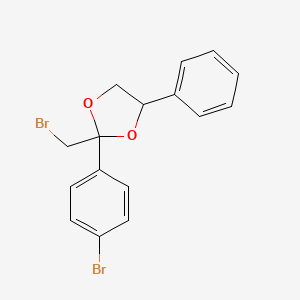
![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)
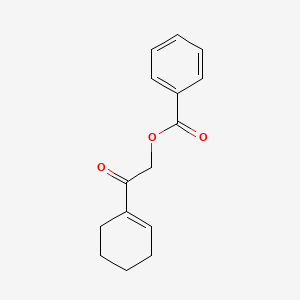
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)
